1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea
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Overview
Description
1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene moiety, a thiophene ring, and a pyridine ring, all connected through a urea linkage, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalen-1-ylmethylamine, which is then reacted with 2-(thiophen-2-yl)pyridine-4-carboxaldehyde to form an intermediate Schiff base. This intermediate is subsequently reduced to yield the corresponding amine, which is finally reacted with an isocyanate to form the desired urea compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the naphthalene, thiophene, or pyridine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds with different properties.
Scientific Research Applications
1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. Its unique structure allows it to bind to multiple targets, making it a versatile tool in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 1-(Naphthalen-1-ylmethyl)-3-(pyridin-4-ylmethyl)urea
- 1-(Naphthalen-1-ylmethyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea
- 1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-2-yl)phenyl)methyl)urea
Uniqueness
Compared to similar compounds, 1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea stands out due to the presence of both thiophene and pyridine rings, which confer unique electronic and steric properties. These features enhance its reactivity and binding affinity, making it particularly useful in applications requiring high specificity and efficiency.
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c26-22(25-15-18-7-3-6-17-5-1-2-8-19(17)18)24-14-16-10-11-23-20(13-16)21-9-4-12-27-21/h1-13H,14-15H2,(H2,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXAHHORTDADLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CC(=NC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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